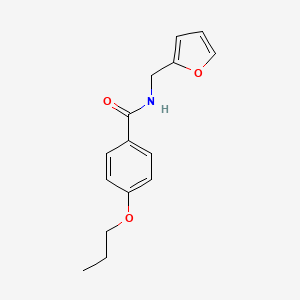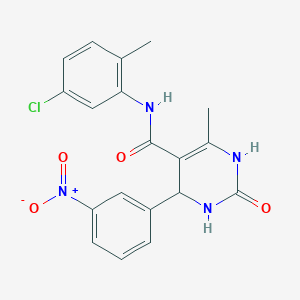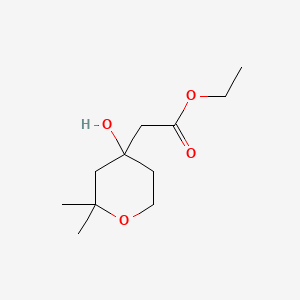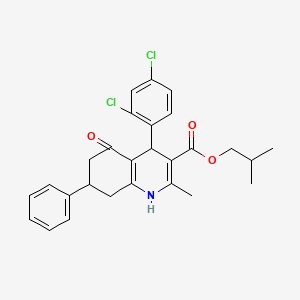![molecular formula C18H22N2O4S B4987192 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, commonly known as MDL-72222, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. However, the focus of
Wirkmechanismus
MDL-72222 acts by binding to the sulfonylurea receptor subunit of the KATP channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This triggers the release of insulin from the pancreatic beta cells.
Biochemical and Physiological Effects:
The inhibition of KATP channels by MDL-72222 has several biochemical and physiological effects. It leads to an increase in intracellular calcium concentration, which in turn activates several signaling pathways involved in insulin secretion. The resulting increase in insulin release can be used to study the regulation of glucose homeostasis and the pathophysiology of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MDL-72222 has several advantages as a research tool. It is highly specific for the KATP channel and does not affect other ion channels or receptors. This makes it a valuable tool for studying the role of KATP channels in insulin secretion. However, MDL-72222 has some limitations as well. It is not suitable for in vivo studies as it does not cross the blood-brain barrier. Additionally, its potency can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on MDL-72222. One area of interest is the study of the role of KATP channels in other tissues besides the pancreas. MDL-72222 could be used to investigate the role of KATP channels in the heart, brain, and other organs. Another potential application is the development of new drugs that target KATP channels for the treatment of diabetes and other metabolic disorders.
Conclusion:
MDL-72222 is a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion. It acts by inhibiting the KATP channels and triggering the release of insulin from the pancreatic beta cells. MDL-72222 has several advantages as a research tool, but also some limitations. Future research on MDL-72222 could lead to new insights into the role of KATP channels in health and disease.
Synthesemethoden
MDL-72222 can be synthesized using a multistep process that involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with N-methyl-N-phenylglycine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
MDL-72222 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the adenosine triphosphate-sensitive potassium (KATP) channels, which play a crucial role in regulating insulin secretion. This makes MDL-72222 a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-16(24-4)17(11-14(13)2)25(22,23)20(3)12-18(21)19-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRIEDSRDMQHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)

![N-(2-methoxy-5-methylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4987124.png)


![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)

![5-{[benzyl(methyl)amino]methyl}-N-(3-isoxazolylmethyl)-3-isoxazolecarboxamide](/img/structure/B4987165.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

